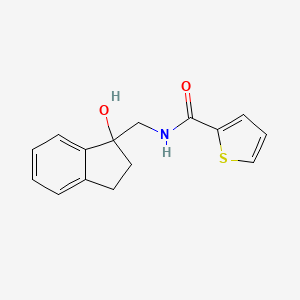

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFMHNCBWBDJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of intermediates containing vinylgold (I) and prochiral oxocarbenium moieties.

Introduction of the Hydroxy Group: The hydroxy group is introduced via oxidation reactions using reagents such as chromium trioxide in acetic acid.

Attachment of the Thiophene Carboxamide: The final step involves the coupling of the indene derivative with thiophene-2-carboxamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine in acetic acid.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

6-Hydroxy-1-indanone: Similar indene structure with a hydroxy group.

5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains a methoxy-substituted indene moiety.

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the indene and thiophene moieties, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2S. Its structure features an indene derivative linked to a thiophene moiety through a carboxamide functional group. This unique combination may contribute to its biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO2S |

| Molecular Weight | 299.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring may enhance interactions with biological macromolecules, potentially leading to modulation of signaling pathways.

Potential Mechanisms

- Enzyme Inhibition : Compounds similar to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene derivatives have shown potential as inhibitors of specific enzymes involved in disease processes.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indene or thiophene moieties can significantly affect potency and selectivity.

Key Findings

Research has demonstrated that:

- Substitutions on the indene ring can enhance binding affinity to target proteins.

- The thiophene group may play a role in increasing lipophilicity, aiding in membrane permeability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene derivatives.

Study 1: Anticancer Activity

A study explored the anticancer properties of thiophene-containing compounds, noting that modifications to the indene structure led to enhanced cytotoxicity against various cancer cell lines. The results indicated that compounds with similar frameworks could induce apoptosis through caspase activation pathways.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory activities of related carboxamide derivatives. These compounds were shown to inhibit pro-inflammatory cytokine release in vitro, suggesting a potential therapeutic application for inflammatory diseases.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimization Strategy | Evidence Reference |

|---|---|---|

| Solvent | DMF/DMSO for polar intermediates | |

| Temperature | 60–80°C for controlled reactivity | |

| Catalyst | Triethylamine for amide coupling | |

| Purification | Silica gel chromatography |

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional groups (e.g., indenol hydroxy and thiophene rings) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches .

- Thermal Analysis (DSC) : Assesses melting points and thermal stability .

Q. Table 2: Characterization Techniques

| Technique | Purpose | Evidence Reference |

|---|---|---|

| 1H NMR | Confirms proton environments | |

| HRMS | Verifies molecular formula | |

| DSC | Determines thermal stability |

Intermediate: How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

Methodological Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC .

- Light sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

- Thermal stress testing : Use DSC or TGA to analyze decomposition at elevated temperatures (e.g., 100–150°C) .

- Humidity studies : Store under controlled humidity (40–80% RH) and assess hygroscopicity .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Molecular docking : Predict binding modes with target proteins (e.g., enzymes or receptors) using software like AutoDock .

- Kinetic assays : Measure inhibition constants (Ki) via enzyme activity assays under varying substrate concentrations .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding affinity to immobilized targets .

- Cellular assays : Use siRNA knockdown to validate target engagement in relevant cell lines .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for viability) .

- Dose-response curves : Compare EC50/IC50 values across studies to identify potency discrepancies .

- Metabolite profiling : Analyze in vitro vs. in vivo metabolite formation to rule out off-target effects .

- Collaborative validation : Replicate experiments in independent labs with blinded samples .

Intermediate: What functional groups are critical for the compound’s reactivity and pharmacological activity?

Methodological Answer:

- Thiophene carboxamide : Essential for π-π stacking with aromatic residues in target proteins .

- Hydroxyindene moiety : Enhances solubility and hydrogen-bonding interactions .

- Methylene linker : Provides conformational flexibility for optimal binding .

Q. Table 3: Functional Group Roles

| Group | Role | Evidence Reference |

|---|---|---|

| Thiophene carboxamide | Target binding via hydrophobic interactions | |

| Hydroxyindene | Solubility and H-bond donor |

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity .

- QSAR modeling : Correlate structural modifications (e.g., substituents on indene) with bioavailability .

- Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.